Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate
Overview
Description
Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a nitro group, a chloro group, and a cyano group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous ethanol.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(5-chloro-2-nitrophenyl)-2-cyanoacetamide or 2-(5-chloro-2-nitrophenyl)-2-cyanoacetothioamide.
Reduction: Formation of Methyl 2-(5-amino-2-nitrophenyl)-2-cyanoacetate.
Hydrolysis: Formation of 2-(5-chloro-2-nitrophenyl)-2-cyanoacetic acid.
Scientific Research Applications
Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to pharmacologically active molecules.
Material Science: It is used in the development of novel materials with specific electronic properties.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro and cyano groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-bromo-2-nitrophenyl)-2-cyanoacetate
- Methyl 2-(5-fluoro-2-nitrophenyl)-2-cyanoacetate
- Methyl 2-(5-iodo-2-nitrophenyl)-2-cyanoacetate
Uniqueness
Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate is unique due to the presence of the chloro group, which can influence its reactivity and interaction with other molecules. The chloro group can participate in various substitution reactions, making the compound versatile for different synthetic applications.
Properties
IUPAC Name |
methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O4/c1-17-10(14)8(5-12)7-4-6(11)2-3-9(7)13(15)16/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVVCRSFXUOEKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625943 | |
Record name | Methyl (5-chloro-2-nitrophenyl)(cyano)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389571-34-0 | |
Record name | Methyl (5-chloro-2-nitrophenyl)(cyano)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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